molecular formula C24H20O8 B1164478 Kielcorin CAS No. 64280-48-4

Kielcorin

Cat. No.: B1164478
CAS No.: 64280-48-4
M. Wt: 436.4 g/mol
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Biological Activity

Kielcorin, a compound classified as a xanthonolignoid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its cytotoxic effects, antimicrobial properties, and hepatoprotective activity.

Chemical Structure and Synthesis

This compound is derived from the oxidative coupling of 2,3-dihydroxy-4-methoxyxanthone and coniferyl alcohol. The structural elucidation of this compound has been performed using NMR techniques, revealing its isomeric forms, particularly trans-(+)-kielcorin B and trans-(*)-isothis compound B. The synthesis process has been documented in detail, emphasizing the importance of the xanthone skeleton in conferring biological activity .

Cytotoxic Activity

This compound exhibits low cytotoxicity against various cancer cell lines. In a study evaluating its effects on human leukemia HL-60 cells, this compound demonstrated an IC50 value indicating moderate cytotoxic potential. The structure-activity relationship suggests that modifications to the xanthone structure can significantly influence its cytotoxic effects. For instance, the presence of hydroxyl groups was found to enhance cytotoxicity, while certain structural alterations reduced it .

CompoundIC50 (μM)Cell Line
This compound12.5HL-60
Trans-(+)-kielcorin B10.1HL-60
Trans-(*)-isothis compound B15.0HL-60

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In particular, it was effective against methicillin-resistant Staphylococcus aureus (EMRSA-16) with a minimum inhibitory concentration (MIC) of 32 mg/L. This activity is attributed to the phenolic hydroxyl groups present in its structure, which are known to play a critical role in inhibiting microbial proliferation .

PathogenMIC (mg/L)
EMRSA-1632
Cladosporium cucumerinum16

Hepatoprotective Activity

Research into the hepatoprotective effects of this compound indicates that it may protect liver cells from damage induced by various toxic agents. A study focused on the protective effects of xanthonolignoids revealed that this compound could mitigate hepatotoxicity in animal models when administered prior to exposure to liver-damaging substances. This suggests potential therapeutic applications for liver-related disorders .

Case Studies and Clinical Implications

A case study approach has been employed to explore the practical implications of this compound's biological activities in clinical settings. These studies highlight its potential as a complementary treatment in oncology and infectious diseases, emphasizing the need for further research to fully understand its mechanisms and efficacy .

Properties

IUPAC Name

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O8/c1-28-17-9-12(7-8-15(17)26)21-19(11-25)31-24-22-14(10-18(29-2)23(24)32-21)20(27)13-5-3-4-6-16(13)30-22/h3-10,19,21,25-26H,11H2,1-2H3/t19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBDQYXCSFVISO-TZIWHRDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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